N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine
Description
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine is a complex organic compound that features a 1,3-benzodioxole moiety, a tetrahydropyran ring, and a phenylpropanamine structure. Compounds containing the 1,3-benzodioxole ring system are known for their broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .
Properties
IUPAC Name |
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-17(18-5-3-2-4-6-18)14-23-15-22(9-11-24-12-10-22)19-7-8-20-21(13-19)26-16-25-20/h2-8,13,17,23H,9-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUJPMZLXPWPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1(CCOCC1)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine involves several key steps:
Starting Material: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile.
Condensation: This compound is condensed with bis(2-chloroethyl) ether in dimethylformamide in the presence of sodium hydroxide at 70–75°C to yield 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile.
Reduction: The resulting product is then reduced with lithium tetrahydridoaluminate to obtain [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine.
Chemical Reactions Analysis
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like chloroacetyl chloride.
Major Products: These reactions can yield products such as N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide and its derivatives.
Scientific Research Applications
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used in the synthesis of various biologically active compounds.
Biology: The compound’s derivatives are studied for their antioxidant properties.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine can be compared with other compounds containing the 1,3-benzodioxole moiety:
Similar Compounds: Compounds such as N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and 1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone share structural similarities
Uniqueness: The unique combination of the 1,3-benzodioxole moiety with the tetrahydropyran and phenylpropanamine structures gives it distinct biological activities and potential therapeutic applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
